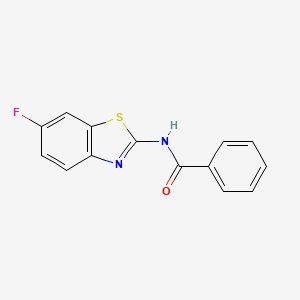

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H9FN2OS . It is a derivative of benzothiazole, a bicyclic system with multiple applications . Benzothiazoles are found in many natural compounds and have been shown to exhibit a wide range of biological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

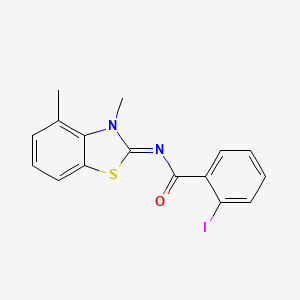

Molecular Structure Analysis

The molecular structure of “N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” has been confirmed by various spectroscopic techniques. The 1H NMR and 13C NMR spectra were recorded on a Bruker Avance spectrometer . The chemical shifts were referenced to tetramethylsilane (internal standard) .

Chemical Reactions Analysis

Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Physical And Chemical Properties Analysis

“N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” has a molecular formula of C14H9FN2OS and an average mass of 272.297 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

科学研究应用

Antibacterial Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide derivatives have been explored for their antibacterial properties. Research indicates that certain derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus . These compounds are synthesized through various chemical pathways and have shown potential as new antibacterial agents, which could be crucial in the fight against antibiotic-resistant bacteria.

Anti-Tubercular Agents

In the quest for new treatments against tuberculosis, derivatives of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide have been designed and synthesized. Some of these derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis . The development of these compounds is vital, considering the rise of multi-drug resistant strains of TB.

Antifungal Activity

The antifungal potential of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide derivatives has also been investigated. Certain compounds have shown promising results against fungal strains, which could lead to new treatments for fungal infections .

Pharmacological Research

In pharmacology, N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide and its derivatives are being studied for various therapeutic applications. For instance, they have been evaluated for their potential in treating diseases like Alzheimer’s due to their ability to inhibit enzymes like acetylcholinesterase .

Agricultural Applications

While direct references to the use of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide in agriculture were not found, related compounds have been assessed for increasing crop yield and vigor under non-existent pathogen pressure . Further research could reveal potential agricultural applications for this compound.

Biotechnology Research

The role of N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide in biotechnology research includes its use as an intermediate in the synthesis of more complex biological compounds. Its derivatives are being explored for various biotechnological applications, including the development of new biochemical assays and research tools .

Chemical Synthesis

This compound is also significant in chemical synthesis, where it serves as a building block for creating a wide range of chemical entities. Its derivatives are synthesized through various reactions and are used to explore new chemical pathways and synthesize novel compounds with potential biological activities .

作用机制

Target of Action

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex compound with potential therapeutic applications. Benzothiazole derivatives have been reported to inhibit various enzymes and receptors, such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the enzymes and receptors mentioned above . This inhibition can result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

The inhibition of the aforementioned enzymes and receptors by benzothiazole derivatives can affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s molecular weight of 1962 g/mol suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

Benzothiazole derivatives have been shown to induce apoptosis via the mitochondrial apoptosis pathway in vitro, suggesting potential antitumor activity .

未来方向

属性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAIMYGNLZYSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)